molecular formula C11H13FO3 B2517604 (2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol CAS No. 2248184-07-6

(2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol

Cat. No. B2517604
M. Wt: 212.22
InChI Key: XWSBXBUXNIQRCN-ZETCQYMHSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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properties

IUPAC Name

(2R)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(4-13)10-3-9(12)2-8-5-14-6-15-11(8)10/h2-3,7,13H,4-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSBXBUXNIQRCN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=CC2=C1OCOC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC(=CC2=C1OCOC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol

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